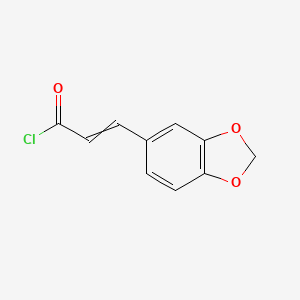
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring attached to a prop-2-enoyl chloride group. It is commonly used in organic synthesis due to its reactivity and ability to form various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more robust and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Catalysts such as palladium or platinum may be used to facilitate addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Hydroxy and Alkoxy Derivatives: Formed through addition reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction, respectively.
Applications De Recherche Scientifique
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The benzodioxole ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE can be compared with other benzodioxole derivatives, such as:
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enal: Similar structure but with an aldehyde group instead of an acyl chloride.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enitrile: Contains a nitrile group, leading to different reactivity and applications.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol: Features a hydroxyl group, making it less reactive than the acyl chloride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H7ClO3 |
|---|---|
Poids moléculaire |
210.61 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2 |
Clé InChI |
WBJQTHIVYWAEDD-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













